MurA-IN-5

MurA inhibition IC50 fosfomycin

Standard MurA inhibitors often show poor enzyme-inhibition correlation or lack antibiofilm data, complicating target validation. MurA-IN-5 (arylazopyrazolo[1,5-a]pyrimidine) solves this: • Superior MurA inhibition: IC50 = 3.77 µg/mL (~6.98 µM) - outperforms fosfomycin (8.8 µM) • Validated antibacterial activity: MIC = 1.95 µg/mL vs. E. coli, without off-target DNA/RNA/protein synthesis effects • Unique antibiofilm property - ideal for biofilm-related infection research • Orthogonal scaffold for SAR expansion and chemotype validation

Molecular Formula C33H28N6O2
Molecular Weight 540.6 g/mol
Cat. No. B15565362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMurA-IN-5
Molecular FormulaC33H28N6O2
Molecular Weight540.6 g/mol
Structural Identifiers
InChIInChI=1S/C33H28N6O2/c1-22-8-10-25(11-9-22)30-20-29(24-12-16-28(17-13-24)41-21-23-6-4-3-5-7-23)35-33-31(32(34)38-39(30)33)37-36-26-14-18-27(40-2)19-15-26/h3-20H,21H2,1-2H3,(H2,34,38)
InChIKeyUXMSAHGYJSSWQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MurA-IN-5 Procurement Guide


MurA-IN-5, also designated as compound 4c, is a synthetic arylazopyrazolo[1,5-a]pyrimidine derivative that functions as an inhibitor of the bacterial enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), a validated target essential for early-stage peptidoglycan biosynthesis in both Gram-positive and Gram-negative microorganisms [1]. It has been characterized for its broad-spectrum antibacterial activity, potent MurA enzyme inhibition, and significant antibiofilm properties [1].

Target MurA enzyme inhibition studies (target absent in mammalian systems)
Screening Gram-negative antibacterial and antibiofilm research context
Differentiation Dual antibacterial/antibiofilm profile distinct from single-mechanism inhibitors

MurA-IN-5 vs. Generic MurA Inhibitors


MurA inhibitors exhibit pronounced structural and functional heterogeneity; within the arylazopyrazolo[1,5-a]pyrimidine series alone, subtle modifications to the 7-aryl or 3-phenylazo substituents result in up to 4-fold differences in minimum inhibitory concentration (MIC) values against Escherichia coli, and some analogs lack the antibiofilm or enzyme inhibition potency characteristic of MurA-IN-5 (4c) [1]. Consequently, generic substitution without direct comparative evidence risks selecting a compound with inferior MurA inhibition, reduced antibacterial spectrum, or absent antibiofilm activity, thereby compromising research reproducibility and lead optimization efficiency [1].

Mechanism divergence
Fosfomycin acts as an irreversible covalent modifier; its target engagement profile may not transfer to reversible MurA inhibitors.
Chemotype mismatch
Pyrrolidinedione-based inhibitors (e.g., MurA-IN-3) exhibit distinct potency ranges and lack reported antibiofilm data, limiting direct substitution.
Off-target confounding
Many MurA inhibitors show antibacterial activity unrelated to enzyme inhibition (DNA/RNA/protein synthesis), which may compromise endpoint interpretation.

MurA-IN-5 Differentiation Evidence


MurA Inhibition Potency vs. Fosfomycin

Compound 4c (MurA-IN-5) demonstrated a MurA enzyme IC50 of 3.27 ± 0.2 μg/mL, which is approximately 3-fold more potent than the clinically approved MurA inhibitor fosfomycin, which exhibited an IC50 of 9.63 ± 0.58 μg/mL under identical assay conditions [1].

MurA Inhibition Potency
Cross-study comparable
MurA-IN-5 IC50 ≈ 6.98 μM vs. Fosfomycin 8.8 μM, IN00152 14.03 μM, IN00156 32.30 μM
Reported inhibition context supports enzyme assay comparator selection.
Preincubation and substrate conditions vary across studies.
MurA inhibition IC50 fosfomycin antibacterial target

E. coli Antibacterial Activity vs. Alternatives

Against E. coli, compound 4c exhibited an MIC of 1.95 μg/mL, which is 2-fold more potent than the series analog 4a (MIC = 3.91 μg/mL) and equivalent to 4b (MIC = 1.95 μg/mL) [1]. However, 4c uniquely combines this potent anti-E. coli activity with superior MurA inhibition and antibiofilm properties not observed for 4b [1].

E. coli Antibacterial Activity
Cross-study comparable
MurA-IN-5 MIC 1.95 μg/mL vs. RWJ comparators 4–32 μg/mL (S. aureus; E. coli data not reported)
Supports Gram-negative target-specific screening without off-target synthesis inhibition.
Comparators exhibited concurrent DNA/RNA/protein synthesis inhibition.
antibacterial MIC E. coli Gram-negative

Unique Antibiofilm Activity

Compound 4c inhibited E. coli biofilm formation by 95.05% at a concentration corresponding to 75% of its Minimum Bactericidal Concentration (MBC) [1]. While direct comparator data for other series analogs in biofilm assays are not provided, this level of inhibition substantially exceeds the typical baseline of untreated controls (0% inhibition) and is a key differentiator from fosfomycin, which is not recognized for robust antibiofilm activity [1].

Antibiofilm Activity
Class-level inference
Demonstrated antibiofilm activity against multiple microorganisms; absent in fosfomycin and other MurA inhibitor series.
Supports biofilm-focused antimicrobial screening unique to this chemotype.
Biofilm assay methodology details per source publication.
biofilm antibiofilm E. coli chronic infection

Cytotoxicity vs. Pyrrolidinedione Inhibitors

Molecular docking simulations revealed that compound 4c achieves a docking score of -11.9 kcal/mol with the MurA active site, compared to -7.0 kcal/mol for fosfomycin [1]. This suggests a significantly stronger predicted binding affinity, which correlates with its enhanced in vitro enzyme inhibition [1].

Mammalian Cell Cytotoxicity
Supporting evidence
MurA-IN-5: minimal cytotoxicity at antibacterial concentrations; MurA-IN-3: no cytotoxicity up to 100 μM (MRC-5, HepG2).
Low mammalian cell impact reported; chemotype diversity may support orthogonal scaffold validation.
24-hour exposure; distinct structural scaffolds.
molecular docking MurA active site binding affinity in silico

Selectivity Profile: MurA-IN-5 (4c) Cytotoxicity vs. Antibacterial Activity

Compound 4c demonstrated a favorable safety window in vitro: its cytotoxic IC50 against normal human lung fibroblast (WI-38) cells was 47.0 ± 2.86 μM, while its antibacterial MIC against E. coli was 1.95 μg/mL (~3.6 μM) [1]. This corresponds to a therapeutic index (cytotoxic IC50 / antibacterial MIC) of approximately 13 [1].

cytotoxicity therapeutic index WI-38 selectivity

MurA-IN-5 Application Scenarios


Positive Control for MurA Enzyme Assays

Researchers investigating novel antibacterial mechanisms can utilize MurA-IN-5 (4c) as a potent chemical probe to validate MurA inhibition in Gram-negative models, given its 3-fold superior IC50 over fosfomycin and low MIC against E. coli [1].

Gram-Negative Antibacterial Efficacy Studies

Given its 95.05% inhibition of E. coli biofilm formation at sub-MBC concentrations, 4c serves as an ideal positive control or lead scaffold in high-throughput screens targeting biofilm-associated infections [1].

Biofilm Eradication and Prevention

Medicinal chemists optimizing MurA inhibitors can benchmark new derivatives against 4c's IC50 (3.27 μg/mL), MIC (1.95 μg/mL), and docking score (-11.9 kcal/mol) to quantify improvements in potency and binding affinity [1].

Scaffold-Hopping Validation

In early-stage antibacterial lead optimization, 4c's therapeutic index of ~13 (WI-38 cytotoxicity / E. coli MIC) provides a reference for acceptable selectivity, helping prioritize compounds with minimal mammalian cell toxicity [1].

Application
Selection Property
Validation Focus
MurA enzyme inhibition assay control
Inhibition potency context
Orthogonal scaffold to fosfomycin for hit confirmation
Gram-negative antibacterial screening
Target-specific antibacterial activity
MurA-dependent cell wall disruption endpoints
Biofilm formation and eradication research
Dual antibacterial and antibiofilm profile
Biofilm endpoint assays across multiple microorganisms
Scaffold-hopping and SAR expansion
Arylazopyrazolo[1,5-a]pyrimidine chemotype
Cross-chemotype target engagement confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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